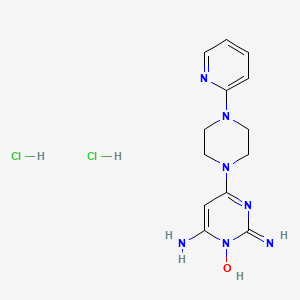
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological activities, particularly in the field of medicinal chemistry. It is often studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride typically involves multiple steps. One common method starts with the reaction of 6-chloro-2,4-diaminopyrimidine with 2,4-dichlorophenol to form 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine. This intermediate is then oxidized using 3-chloroperbenzoic acid to yield 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide. Finally, the compound is reacted with piperidine to produce the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperbenzoic acid and monoperphthalic acid magnesium salt.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like piperidine are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different oxidation states and substituted pyrimidine derivatives.
Scientific Research Applications
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound’s ability to modulate these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(1-piperidinyl)pyrimidine N-oxide: This compound shares a similar pyrimidine core but differs in the substituent groups attached to the ring.
2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine: Another related compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
83540-38-9 |
|---|---|
Molecular Formula |
C13H19Cl2N7O |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-hydroxy-2-imino-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H17N7O.2ClH/c14-10-9-12(17-13(15)20(10)21)19-7-5-18(6-8-19)11-3-1-2-4-16-11;;/h1-4,9,15,21H,5-8,14H2;2*1H |
InChI Key |
ORPOQNPSIPHKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=N)N(C(=C3)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















